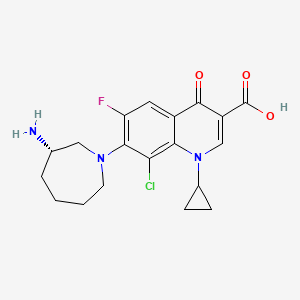
(3S)-Besifloxacin
Vue d'ensemble
Description
(3S)-Besifloxacin is a novel fluorinated quinolone antibiotic developed by Pfizer in the late 1990s. It is a potent inhibitor of bacterial type II topoisomerases and is primarily used to treat bacterial infections of the eye. Recent studies have shown that (3S)-besifloxacin has potential applications in scientific research due to its unique properties.
Synthesis
The synthesis of (3S)-besifloxacin is a multi-step process involving the formation of an amide from an acyl chloride and an amine, followed by the reaction of the amide with an alkyl halide. The product is then reacted with a Grignard reagent to form a quinolone, which is then reacted with a fluorinating agent to form the final product, (3S)-besifloxacin. This synthesis method has been used to synthesize other fluorinated quinolones, including (3S)-gatifloxacin and (3S)-moxifloxacin.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (3S)-Besifloxacin involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the formation of the quinolone ring system, introduction of the fluorine atom, and stereochemical control of the final product.
Starting Materials
2,4-dichloro-5-fluoroaniline, ethyl acetoacetate, sodium ethoxide, acetic anhydride, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, methanol, wate
Reaction
Step 1: Condensation of 2,4-dichloro-5-fluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester., Step 2: Cyclization of the intermediate compound with acetic anhydride in the presence of sodium acetate to form 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid., Step 3: Reduction of the intermediate compound with sodium borohydride in the presence of acetic acid to form (3S)-7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid., Step 4: Resolution of the intermediate compound with (S)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate in the presence of hydrochloric acid to form (3S)-7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (S)-(-)-1,1'-binaphthyl-2,2'-diyl ester., Step 5: Hydrolysis of the intermediate compound with sodium hydroxide in the presence of methanol and water to form (3S)-Besifloxacin.
Applications De Recherche Scientifique
((3S)-Besifloxacin)-Besifloxacin has been used in a number of scientific research applications. It has been used as a tool to study the structure and function of bacterial type II topoisomerases, as well as to study the effects of quinolone antibiotics on bacterial cells. It has also been used to study the effects of quinolones on human cells, including their effects on gene expression and cell growth. In addition, ((3S)-Besifloxacin)-besifloxacin has been used to study the effects of quinolones on the human immune system.
Mécanisme D'action
((3S)-Besifloxacin)-Besifloxacin works by inhibiting bacterial type II topoisomerases, which are enzymes responsible for the regulation of DNA replication, transcription, and recombination. The drug binds to the active site of the enzyme and prevents it from functioning properly. This leads to the disruption of DNA replication, transcription, and recombination, which ultimately leads to the death of the bacterial cell.
Effets Biochimiques Et Physiologiques
((3S)-Besifloxacin)-Besifloxacin has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the drug can inhibit the growth of a number of Gram-positive and Gram-negative bacteria. It has also been shown to inhibit the growth of certain fungi and protozoa. In addition, ((3S)-Besifloxacin)-besifloxacin has been shown to have anti-inflammatory and antioxidant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
((3S)-Besifloxacin)-Besifloxacin has a number of advantages and limitations for laboratory experiments. One advantage is that it is a potent inhibitor of bacterial type II topoisomerases, making it ideal for studies of bacterial physiology. In addition, it is relatively stable and can be stored at room temperature, making it ideal for long-term studies. However, ((3S)-Besifloxacin)-besifloxacin is a fluorinated quinolone, which means that it can be toxic to human cells, making it unsuitable for long-term studies involving human cells.
Orientations Futures
The potential applications of ((3S)-Besifloxacin)-besifloxacin are numerous, and there are many future directions for research. One possible direction is to explore the effects of ((3S)-Besifloxacin)-besifloxacin on other bacterial species, as well as other types of organisms. In addition, further studies could be conducted to explore the effects of ((3S)-Besifloxacin)-besifloxacin on human cells, such as its effects on gene expression and cell growth. Finally, studies could be conducted to explore the potential therapeutic applications of ((3S)-Besifloxacin)-besifloxacin, such as its use as an antibiotic or anti-inflammatory agent.
Propriétés
IUPAC Name |
7-[(3S)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFGVLORLPOAEC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105818 | |
| Record name | 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-Besifloxacin | |
CAS RN |
141388-77-4 | |
| Record name | 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141388-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)
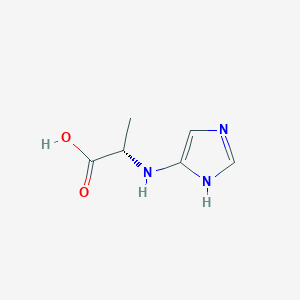
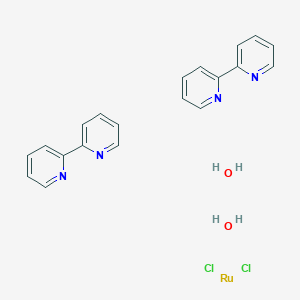

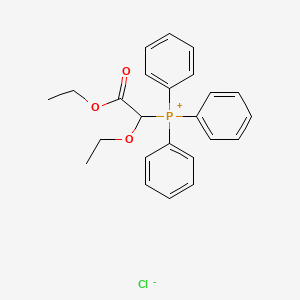
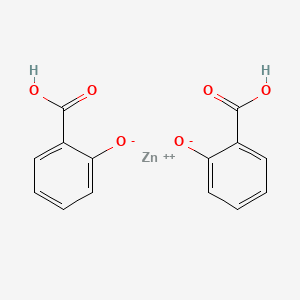
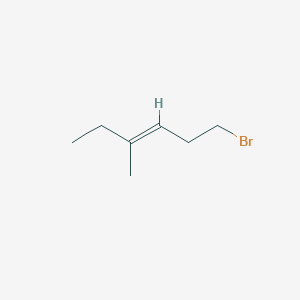

![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)
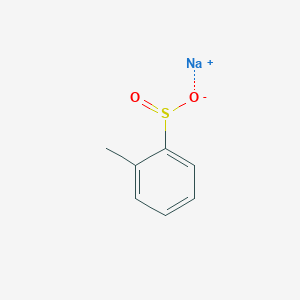
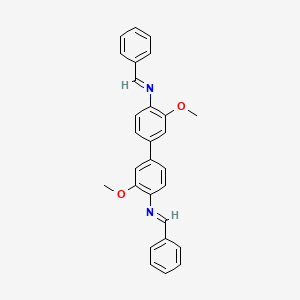
![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)